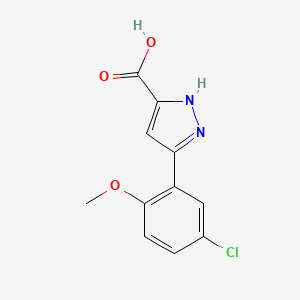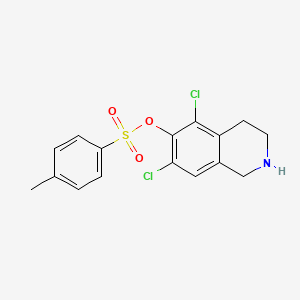
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with an ethynyl group and a sulfonylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using reagents such as ethynyl halides.
Attachment of the Sulfonylcarbamate Moiety: This step involves the reaction of the pyrrolidine derivative with a sulfonylcarbamate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and exhibit similar reactivity.
Sulfonylcarbamates: Compounds with sulfonylcarbamate moieties have comparable chemical properties and applications.
This detailed article provides an overview of (S)-Tert-butyl (2-ethynylpyrrolidin-1-YL)sulfonylcarbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand and utilize the potential of this compound in various scientific fields.
Properties
Molecular Formula |
C11H18N2O4S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-ethynylpyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-5-9-7-6-8-13(9)18(15,16)12-10(14)17-11(2,3)4/h1,9H,6-8H2,2-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
ITKYMGRYHKGOGZ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)


![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)



![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)
